N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally similar toDMPEA (3,4-Dimethoxyphenethylamine) , a compound known to be an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets as DMPEA, such as dopamine receptors.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research data. DMPEA is known to have some activity as a monoamine oxidase inhibitor , which means it could potentially prevent the breakdown of monoamine neurotransmitters and thereby increase their availability.
Biochemical Pathways
If it acts similarly to dmpea, it could potentially influence thedopaminergic pathways in the brain, given DMPEA’s structural similarity to dopamine .
Pharmacokinetics
A structurally similar compound, n-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, can be analyzed by reverse phase (rp) hplc method with simple conditions
Result of Action
If it acts similarly to DMPEA, it could potentially increase the availability of monoamine neurotransmitters, which could have various effects depending on the specific neurotransmitters involved and the regions of the brain where they are active .
Biological Activity
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Molecular Formula : C27H28N4O5
- Molecular Weight : 488.5 g/mol
- IUPAC Name : 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1(2H)-quinazolinyl]-N-(4-ethylphenyl)acetamide
This compound features a tetrahydroquinazoline core fused with a dimethoxyphenethyl group and an acetamide moiety.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in biochemical processes that are crucial for cell proliferation and survival.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing pathways associated with mood regulation and cognitive functions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Potential
Research exploring the neuroprotective effects revealed that the compound could enhance neuronal survival under oxidative stress conditions. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to neurotoxic agents.
Anti-inflammatory Properties
In vivo models showed that treatment with the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 in response to induced inflammation. This suggests a potential therapeutic role in managing inflammatory diseases.
Properties
CAS No. |
892279-65-1 |
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Molecular Formula |
C27H27N3O5 |
Molecular Weight |
473.529 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H27N3O5/c1-34-23-11-8-19(16-24(23)35-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(33)30(26(21)32)15-13-18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)(H,29,33) |
InChI Key |
AAXBSGIASRBXOM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.